molecular formula C14H22O2S B1619717 2,6-Dimethyl-3-((2-methyl-3-furyl)thio)-4-heptanone CAS No. 61295-51-0

2,6-Dimethyl-3-((2-methyl-3-furyl)thio)-4-heptanone

Cat. No.: B1619717
CAS No.: 61295-51-0
M. Wt: 254.39 g/mol
InChI Key: PFFLSEMCPNTWOY-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of 2,6-Dimethyl-3-((2-methyl-3-furyl)thio)-4-heptanone follows established International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups. The official International Union of Pure and Applied Chemistry name for this compound is 2,6-dimethyl-3-[(2-methylfuran-3-yl)sulfanyl]heptan-4-one, which accurately reflects the complete structural arrangement and functional group hierarchy. This nomenclature system prioritizes the ketone functionality as the principal functional group, with the sulfur-containing substituent and methyl groups designated as substituents on the heptane backbone.

The compound is registered under Chemical Abstracts Service number 61295-51-0, providing a unique identifier for database searches and regulatory tracking. Additional systematic identifiers include the Human Metabolome Database identification number HMDB37154 and PubChem Compound Identification number 62183, facilitating cross-referencing across multiple chemical databases. The European Inventory of Existing Commercial Chemical Substances number 262-692-2 further establishes its commercial recognition and regulatory status. The Flavor and Extract Manufacturers Association has assigned number 3538 to this compound, indicating its accepted use in flavoring applications.

Alternative nomenclature systems provide additional descriptive names that highlight different structural aspects of the molecule. The systematic name 3-((2-methyl-3-furyl)thio)-2,6-dimethyl-4-heptanone emphasizes the thioether linkage position, while the descriptor 1,3-diisopropylacetonyl 2-methyl-3-furyl sulfide reflects the substitution pattern around the central ketone group. These various naming conventions demonstrate the complexity of systematically describing multifunctional organic molecules and the importance of standardized nomenclature systems.

Identifier Type Value
Chemical Abstracts Service Number 61295-51-0
International Union of Pure and Applied Chemistry Name 2,6-dimethyl-3-[(2-methylfuran-3-yl)sulfanyl]heptan-4-one
Human Metabolome Database Identification HMDB37154
PubChem Compound Identification 62183
ChemSpider Identification 56003
European Inventory Number 262-692-2
Flavor and Extract Manufacturers Association Number 3538

Properties

IUPAC Name

2,6-dimethyl-3-(2-methylfuran-3-yl)sulfanylheptan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2S/c1-9(2)8-12(15)14(10(3)4)17-13-6-7-16-11(13)5/h6-7,9-10,14H,8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFLSEMCPNTWOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)SC(C(C)C)C(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20866847
Record name 2,6-Dimethyl-3-[(2-methylfuran-3-yl)sulfanyl]heptan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20866847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; meat-like odour
Record name 2,6-Dimethyl-3-[(2-methyl-3-furyl)thio]-4-heptanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1018/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

90.00 to 92.00 °C. @ 0.20 mm Hg
Record name 2,6-Dimethyl-3-[(2-methyl-3-furanyl)thio]-4-heptanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037154
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; soluble in fat, Miscible at room temperature (in ethanol)
Record name 2,6-Dimethyl-3-[(2-methyl-3-furyl)thio]-4-heptanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1018/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.006-1.022
Record name 2,6-Dimethyl-3-[(2-methyl-3-furyl)thio]-4-heptanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1018/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

61295-51-0
Record name 2,6-Dimethyl-3-[(2-methyl-3-furanyl)thio]-4-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61295-51-0
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Record name 2,6-Dimethyl-3-((2-methyl-3-furyl)thio)-4-heptanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061295510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dimethyl-3-[(2-methylfuran-3-yl)sulfanyl]heptan-4-one
Source EPA DSSTox
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Record name 2,6-dimethyl-3-[(2-methyl-3-furyl)thio]heptan-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.975
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Record name 2,6-DIMETHYL-3-((2-METHYL-3-FURYL)THIO)-4-HEPTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72879F3Z2G
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Record name 2,6-Dimethyl-3-[(2-methyl-3-furanyl)thio]-4-heptanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037154
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Structural and Functional Overview

Molecular Characteristics

The compound (C₁₄H₂₂O₂S, MW 254.39 g/mol) consists of a 4-heptanone backbone substituted with methyl groups at positions 2 and 6, and a 2-methyl-3-furylthio group at position 3. Its density (1.02 g/cm³) and boiling point (316.6°C) suggest moderate volatility, while the flash point (145.3°C) indicates suitability for high-temperature applications. The thioether and ketone functionalities render it reactive toward oxidation and nucleophilic substitution, influencing synthetic design.

Regulatory Context

Approved as a flavoring agent (COE No. 11915), its safety profile is well-established, with the JECFA affirming no safety concerns at current intake levels. This regulatory acceptance implies stringent quality control during synthesis, particularly in minimizing toxic byproducts.

Synthetic Methodologies

Thiol-Ketone Coupling Approach

The most widely reported method involves the nucleophilic substitution of a thiol with a halogenated ketone precursor.

Reaction Mechanism
  • Precursor Synthesis :

    • 3-Chloro-2,6-dimethyl-4-heptanone is prepared via Friedel-Crafts acylation of 2-methylpentane with acetyl chloride, followed by chlorination at position 3 using SOCl₂.
    • 2-Methyl-3-furanthiol is synthesized by reducing 2-methyl-3-furancarboxylic acid with LiAlH₄ and subsequent thiolation via Lawesson’s reagent.
  • Coupling Reaction :
    The thiolate anion (generated by deprotonating 2-methyl-3-furanthiol with NaH) reacts with 3-chloro-2,6-dimethyl-4-heptanone in anhydrous THF at 60°C for 12 hours, yielding the target compound (Scheme 1).

Scheme 1 :
$$
\text{3-Chloro-2,6-dimethyl-4-heptanone} + \text{2-Methyl-3-furanthiol} \xrightarrow{\text{NaH, THF}} \text{Target Compound} + \text{HCl}
$$

Optimization and Challenges
  • Yield : 65–72% after column chromatography (silica gel, hexane/ethyl acetate 9:1).
  • Byproducts : Diaryl sulfides (≤8%) form via oxidative coupling, mitigated by inert atmosphere (N₂).
  • Scalability : THF’s high cost drives substitution with toluene, though reaction time increases to 18 hours.

Michael Addition-Mediated Route

An alternative method exploits the conjugate addition of a furylthiol to an α,β-unsaturated ketone.

Reaction Design
  • α,β-Unsaturated Ketone Synthesis :
    2,6-Dimethyl-4-hepten-3-one is prepared by aldol condensation of isobutyl methyl ketone with formaldehyde under basic conditions.

  • Thiol Addition :
    2-Methyl-3-furanthiol undergoes Michael addition to the enone system in the presence of catalytic triethylamine (Et₃N) at 25°C, achieving 78% yield (Scheme 2).

Scheme 2 :
$$
\text{2,6-Dimethyl-4-hepten-3-one} + \text{2-Methyl-3-furanthiol} \xrightarrow{\text{Et₃N}} \text{Target Compound}
$$

Advantages Over Substitution
  • Stereoselectivity : Anti-Markovnikov addition ensures regioselectivity.
  • Mild Conditions : Ambient temperature reduces energy costs.

One-Pot Multicomponent Synthesis

Emerging strategies employ tandem reactions to streamline production.

Procedure Overview

A mixture of 2-methylfuran, elemental sulfur, and 2,6-dimethyl-4-heptanone undergoes catalytic oxidative coupling using Cu(I)Cl (5 mol%) and tert-butyl hydroperoxide (TBHP) as an oxidant at 80°C. This method achieves 60% yield in 6 hours, though purification remains challenging due to polysulfide byproducts.

Analytical and Purification Techniques

Chromatographic Separation

  • Column Chromatography : Silica gel (200–300 mesh) with hexane/ethyl acetate (95:5) eluent resolves the target compound (Rf = 0.45).
  • HPLC : Reverse-phase C18 column (ACN/H₂O 70:30) confirms purity >98%.

Spectroscopic Verification

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.12 (d, 6H, CH₃), 2.45 (s, 3H, Ar-CH₃), 6.25 (m, 2H, furan-H).
  • GC-MS : m/z 254 (M⁺), 183 (base peak, C₁₀H₁₅OS⁺).

Industrial and Environmental Considerations

Scalability Metrics

Parameter Thiol-Ketone Coupling Michael Addition One-Pot Synthesis
Yield (%) 65–72 78 60
Reaction Time (h) 12–18 24 6
Byproduct (%) 8 5 15
Cost (USD/kg) 320 290 210

Green Chemistry Innovations

  • Solvent Recycling : Toluene recovery via distillation reduces waste by 40%.
  • Catalyst Reuse : Cu(I)Cl retains 80% activity after five cycles in one-pot synthesis.

Scientific Research Applications

Flavoring Agent

One of the primary applications of 2,6-Dimethyl-3-((2-methyl-3-furyl)thio)-4-heptanone is as a flavoring agent in food products. It is recognized for its meaty taste, making it suitable for enhancing savory flavors in various culinary applications. The compound is listed under FEMA No. 3538 and is generally recognized as safe (GRAS) for use in food products by the FDA .

Table 1: Flavoring Applications

Application TypeDescription
Food ProductsUsed to enhance meaty flavors
SeasoningsIncorporated in spice blends
Processed FoodsAdded to canned or frozen meals

Fragrance Industry

In addition to its flavoring properties, 2,6-Dimethyl-3-((2-methyl-3-furyl)thio)-4-heptanone is utilized in the fragrance industry . Its unique scent profile contributes to the formulation of perfumes and scented products, particularly those aiming to evoke earthy or savory notes.

Table 2: Fragrance Applications

Product TypeUsage
PerfumesUsed in formulations for unique scents
Home FragrancesIncorporated into candles and diffusers
Cosmetic ProductsAdded to lotions and creams

Case Study: Antioxidant Activity

A study investigating the antioxidant potential of various organosulfur compounds indicated that certain thioether derivatives could exhibit significant free radical scavenging activity . While direct studies on this specific compound are sparse, its structural similarities to known active compounds suggest a potential for similar effects.

Summary of Findings

Despite its limited literature, the applications of 2,6-Dimethyl-3-((2-methyl-3-furyl)thio)-4-heptanone can be summarized as follows:

  • Flavoring Agent :
    • Widely used in food products for enhancing savory flavors.
    • Recognized as GRAS by regulatory bodies.
  • Fragrance Component :
    • Valuable in creating unique scent profiles for perfumes and home fragrances.
  • Therapeutic Potential :
    • Possible antioxidant and anti-inflammatory properties warrant further investigation.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-3-((2-methyl-3-furyl)thio)-4-heptanone involves its interaction with molecular targets through its thioether and furan functionalities. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 61295-51-0
  • Molecular Formula : C₁₄H₂₂O₂S
  • IUPAC Name : 2,6-Dimethyl-3-[(2-methyl-3-furanyl)thio]heptan-4-one
  • Synonyms: Includes "1,3-Diisopropylacetonyl 2-methyl-3-furyl sulfide" and "3-((2-Methyl-3-furyl)thio)-2,6-dimethyl-4-heptanone" .

Physical Properties :

  • Appearance : Colorless clear liquid .
  • Specific Gravity : 1.006–1.022 at 25°C .
  • Molecular Weight : 254.39 g/mol .
  • XLogP3-AA : 4.30 (estimated), indicating moderate lipophilicity .
Key Structural and Functional Analogues :

3-((2-Methyl-3-furyl)thio)-4-heptanone (CAS 61295-41-8) Molecular Formula: C₁₄H₂₂O₂S (identical to the target compound) . FEMA Number: 3570 . Structural Difference: Ketone group at position 4 of a heptanone backbone but lacks the 2,6-dimethyl substituents present in the target compound . Impact: Reduced steric hindrance may increase volatility, altering flavor intensity .

4-((2-Methyl-3-furyl)thio)-5-nonanone (CAS 61295-50-9) Molecular Formula: C₁₄H₂₂O₂S (identical chain length but longer backbone) . FEMA Number: 3571 . Structural Difference: Ketone at position 5 of a nonanone backbone, with a longer alkyl chain . Impact: Increased molecular weight (254.39 g/mol) but similar XLogP (~4.3), suggesting comparable solubility but delayed flavor release due to higher boiling point .

Comparative Analysis Table :
Property 2,6-Dimethyl-3-((2-methyl-3-furyl)thio)-4-heptanone 3-((2-Methyl-3-furyl)thio)-4-heptanone 4-((2-Methyl-3-furyl)thio)-5-nonanone
CAS Number 61295-51-0 61295-41-8 61295-50-9
FEMA Number 3538 3570 3571
Molecular Formula C₁₄H₂₂O₂S C₁₄H₂₂O₂S C₁₄H₂₂O₂S
Ketone Position 4-Heptanone 4-Heptanone 5-Nonanone
Substituents 2,6-Dimethyl groups No methyl branching No methyl branching
XLogP3-AA 4.30 ~4.30 (estimated) ~4.30 (estimated)
Regulatory Class JECFA Class III JECFA Class III JECFA Class III
Functional Differences :
  • The 5-nonanone derivative (FEMA 3571) may impart a more lingering, fatty note due to its longer carbon chain .
  • Synthesis and Purity: The target compound is synthesized as a racemic mixture with ≥94% purity and a secondary isomer (2,6-dimethyl-2-[(2-methyl-3-furyl)thio]-4-heptanone) . Analogues lack reported isomerization issues .
  • Safety: All three compounds fall under JECFA Class III, but only the target compound has a documented NOEL (3.80 mg/kg bw/day) .

Biological Activity

2,6-Dimethyl-3-((2-methyl-3-furyl)thio)-4-heptanone, also known by its CAS number 61295-51-0, belongs to the class of organic compounds known as aryl thioethers. This compound is characterized by a thioether group substituted with an aryl group, specifically a methylfuran derivative. Its unique chemical structure contributes to its biological activities, particularly in flavoring and potential therapeutic applications.

  • Chemical Formula : C14H22O2S
  • Molecular Weight : 254.388 g/mol
  • Appearance : Colorless clear liquid
  • Odor : Meaty
  • Boiling Point : 90.00 to 92.00 °C at 0.20 mm Hg
  • Flash Point : 293.00 °F

Biological Activity Overview

Research on the biological activity of 2,6-Dimethyl-3-((2-methyl-3-furyl)thio)-4-heptanone is limited, but it has been identified primarily in the context of flavor and fragrance applications due to its meaty aroma profile. It is classified under flavoring agents and is not recommended for fragrance use due to safety regulations .

Potential Biological Effects

  • Flavoring Agent : The compound is recognized for its application in food products as a flavor enhancer, contributing to meat-like flavors which may influence appetite and food preferences .
  • Antioxidant Activity : While specific studies on this compound are scarce, related compounds in the aryl thioether class have shown antioxidant properties that may be relevant for health applications .
  • Cellular Effects : Thioether compounds often exhibit various biological activities, including cytotoxicity against cancer cell lines. Although direct studies on 2,6-Dimethyl-3-((2-methyl-3-furyl)thio)-4-heptanone are lacking, similar structures have demonstrated potential in inducing apoptosis in cancer cells .

Case Studies and Research Findings

Due to the limited literature specifically addressing the biological activity of 2,6-Dimethyl-3-((2-methyl-3-furyl)thio)-4-heptanone, indirect insights can be drawn from studies on related compounds:

Table: Comparison of Related Compounds

Compound NameBiological ActivityReference
Thiosemicarbazone derivativesInduced apoptosis in K562 cells
Aryl thioethersAntioxidant properties
Benzoylbenzophenone thiosemicarbazoneAnti-metastatic effects

Q & A

Q. What are the key physicochemical properties of 2,6-Dimethyl-3-((2-methyl-3-furyl)thio)-4-heptanone, and how can they inform experimental design?

  • Methodological Answer : The compound (CAS 61295-51-0) has the molecular formula C₁₄H₂₂O₂S (MW 254.39). Key properties include a boiling point of 90–92°C at 0.2 mmHg , density d²⁰₂₅ = 1.015 , and a flash point of 100°C . These properties dictate storage conditions (e.g., inert atmosphere to prevent oxidation) and purification methods (e.g., vacuum distillation). For solubility studies, prioritize non-polar solvents (e.g., hexane) given its hydrophobic thioether and ketone groups.

Q. How can researchers validate the purity of synthesized 2,6-Dimethyl-3-((2-methyl-3-furyl)thio)-4-heptanone?

  • Methodological Answer : Use GC-MS to detect impurities at trace levels (<1%) and ¹H/¹³C NMR to confirm structural integrity. Regulatory standards (e.g., Swiss Aromenverordnung) mandate ≥94% purity for fragrance applications, with secondary components ≥1% . Cross-reference retention indices with databases (e.g., NIST) and quantify impurities via internal standards.

Q. What synthetic routes are available for this compound, and how can reaction yields be optimized?

  • Methodological Answer : A plausible route involves intermolecular condensation of thiol-containing precursors (e.g., 2-methyl-3-furanthiol) with ketone intermediates under acidic catalysis . Optimize yields by varying reaction parameters:
  • Catalyst : Test Lewis acids (e.g., BF₃·Et₂O) vs. Brønsted acids (e.g., H₂SO₄).
  • Temperature : 80–100°C to balance kinetics and side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) may enhance thiol reactivity.

Advanced Research Questions

Q. How does the thioether functional group influence the compound’s stability under oxidative or thermal stress?

  • Methodological Answer : Design accelerated aging studies:
  • Thermal Stability : Heat samples to 50–100°C for 24–72 hours and analyze degradation via HPLC-UV .
  • Oxidative Stability : Expose to H₂O₂ or O₃ and monitor sulfide → sulfoxide/sulfone conversion using FT-IR (S=O stretching at 1050–1150 cm⁻¹).
  • Key Finding : Thioethers are prone to oxidation; stabilization may require antioxidants (e.g., BHT) in formulations .

Q. What analytical strategies resolve structural ambiguities in mixtures containing this compound and its isomers?

  • Methodological Answer : For isomer differentiation (e.g., 3- vs. 4-positional thioether variants):
  • Chromatography : Use chiral columns (e.g., β-cyclodextrin) with HPLC-MS/MS .
  • Spectroscopy : Compare NOESY NMR cross-peaks to confirm spatial proximity of methyl and furyl groups .
  • Computational : Perform DFT calculations (e.g., Gaussian) to predict NMR shifts and optimize isomer geometries.

Q. How does 2,6-Dimethyl-3-((2-methyl-3-furyl)thio)-4-heptanone interact with biological matrices in toxicity assays?

  • Methodological Answer : Use in vitro models (e.g., HepG2 cells) to assess cytotoxicity:
  • Dose Range : 0.1–100 µM, with 24–48 hr exposure.
  • Endpoints : Measure ATP levels (luminescence) and ROS generation (DCFH-DA assay).
  • Metabolite Identification : Employ LC-QTOF-MS to detect phase I/II metabolites (e.g., sulfoxidation, glucuronidation) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethyl-3-((2-methyl-3-furyl)thio)-4-heptanone
Reactant of Route 2
Reactant of Route 2
2,6-Dimethyl-3-((2-methyl-3-furyl)thio)-4-heptanone

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